1-cyclohexyl-3-pyridin-2-ylurea 1-cyclohexyl-3-pyridin-2-ylurea
Brand Name: Vulcanchem
CAS No.: 49665-58-9
VCID: VC11200831
InChI: InChI=1S/C12H17N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16)
SMILES: C1CCC(CC1)NC(=O)NC2=CC=CC=N2
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

1-cyclohexyl-3-pyridin-2-ylurea

CAS No.: 49665-58-9

Cat. No.: VC11200831

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-3-pyridin-2-ylurea - 49665-58-9

Specification

CAS No. 49665-58-9
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name 1-cyclohexyl-3-pyridin-2-ylurea
Standard InChI InChI=1S/C12H17N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16)
Standard InChI Key OXPBPFDDWFFDNE-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)NC2=CC=CC=N2
Canonical SMILES C1CCC(CC1)NC(=O)NC2=CC=CC=N2

Introduction

Structural Characterization of 1-Cyclohexyl-3-pyridin-2-ylurea

Molecular Architecture

The compound’s backbone consists of a urea group (–N–C(=O)–N–) bridging a cyclohexane ring and a pyridine ring. The cyclohexyl group adopts a chair conformation, while the pyridin-2-yl group introduces aromaticity and hydrogen-bonding capability .

Key structural descriptors:

  • Molecular formula: C₁₂H₁₇N₃O

  • SMILES: C1CCC(CC1)NC(=O)NC2=CC=CC=N2

  • InChIKey: OXPBPFDDWFFDNE-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺220.14444151.2
[M+Na]⁺242.12638161.2
[M+NH₄]⁺237.17098159.1
[M-H]⁻218.12988155.4

These values indicate moderate polarity, aligning with urea derivatives’ typical solubility profiles .

Synthetic Routes and Optimization

Primary Synthesis Method

The compound is synthesized via nucleophilic addition of cyclohexyl isocyanate to 2-aminopyridine:

  • Reagents: Cyclohexyl isocyanate, 2-aminopyridine, triethylamine (Et₃N), toluene.

  • Conditions: Reflux at 110°C for 8–24 hours .

  • Workup: Column chromatography (cyclohexane/ethyl acetate gradients) yields pure product .

Reaction scheme:
Cyclohexyl isocyanate+2-aminopyridineEt3N, toluene1-Cyclohexyl-3-pyridin-2-ylurea\text{Cyclohexyl isocyanate} + \text{2-aminopyridine} \xrightarrow{\text{Et}_3\text{N, toluene}} \text{1-Cyclohexyl-3-pyridin-2-ylurea}

Physicochemical and Spectroscopic Profiles

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.19–2.04 (m, cyclohexyl), 3.54 (m, NH–CH), 6.98–7.24 (m, pyridine) .

  • IR (CHCl₃): 3440 cm⁻¹ (N–H stretch), 1736 cm⁻¹ (C=O stretch) .

  • MS (EI): m/z 220 [M+H]⁺, 196 (base peak) .

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .

  • Stability: Stable at room temperature; degrades above 200°C .

Biochemical and Pharmacological Applications

CompoundIC₅₀ (FAAH)
1-Cyclohexyl-3-pyridin-2-ylureaPending
URB597 (reference inhibitor)4.6 nM

Note: Direct activity data for this compound remains unpublished .

Fragment-Based Drug Discovery

In crystallographic screens, urea derivatives similar to 1-cyclohexyl-3-pyridin-2-ylurea bind FAD-dependent oxidoreductases, suggesting utility in fragment-based design .

Future Research Directions

Target Validation

  • Priority: Confirm FAAH inhibition via enzymatic assays.

  • Secondary targets: Explore kinase or protease interactions due to urea’s electrophilic nature .

Formulation Development

  • Challenge: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

  • Opportunity: Nanoemulsions for enhanced blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator